2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine
Description
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dichlorophenoxy group, making it a subject of interest for researchers and industrial applications.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2/c1-3-17(4-2)7-8-18-9-10-19-14-6-5-12(15)11-13(14)16/h5-6,11H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLERXDDKDEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with N,N-diethylethanolamine under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the manufacture of various industrial products, including herbicides and plant growth regulators
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and uses.
2-(2,4-dichlorophenoxy)ethanol: An intermediate in the synthesis of the target compound, with distinct chemical reactivity. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
